m-PEG4-NHS ester, or methoxy poly(ethylene glycol) 4 N-hydroxysuccinimide ester, is a water-soluble compound characterized by its polyethylene glycol (PEG) backbone and an N-hydroxysuccinimide (NHS) ester functional group. This structure allows it to efficiently react with primary amines, making it a valuable tool in bioconjugation applications. The compound's hydrophilic nature enhances solubility in aqueous environments, which is particularly beneficial for biological applications where aggregation of proteins is a concern .
The primary reaction involving m-PEG4-NHS ester is the formation of covalent bonds with primary amines. The NHS group reacts with the amine to form a stable amide bond, which is essential for creating conjugates in various biochemical applications. This reaction typically occurs at physiological pH (around 7-9), ensuring compatibility with biological systems. The stability of the NHS ester under various conditions makes it a preferred choice for labeling and modifying biomolecules .
m-PEG4-NHS ester exhibits significant biological activity due to its ability to selectively modify proteins and peptides. By attaching m-PEG4-NHS ester to biomolecules, researchers can enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. Its application in drug delivery systems and therapeutic agents has been widely studied, particularly in the development of targeted therapies such as PROTACs (proteolysis-targeting chimeras) .
The synthesis of m-PEG4-NHS ester typically involves the reaction of methoxy poly(ethylene glycol) with N-hydroxysuccinimide in the presence of a coupling agent. This process can be summarized as follows:
m-PEG4-NHS ester has a wide range of applications, including:
Studies on m-PEG4-NHS ester interactions focus on its reactivity with primary amines found in proteins and peptides. The efficiency of these interactions can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles. Research has shown that m-PEG4-NHS ester can effectively label lysine residues on proteins, allowing for detailed studies on protein function and interactions .
Several compounds share similarities with m-PEG4-NHS ester, particularly in their functionality as linkers or labeling agents. Below is a comparison highlighting their unique features:
Each compound offers distinct advantages depending on the specific application, but m-PEG4-NHS ester stands out due to its balance of solubility, reactivity, and versatility in various biochemical contexts .
m-PEG4-NHS ester, with the chemical formula C₁₄H₂₃NO₈ and molecular weight of 333.34 g/mol, represents a bifunctional bioconjugation reagent comprising three distinct structural components [1] [2] [3]. This compound features a linear architecture connecting a methyl-terminated polyethylene glycol chain to an N-hydroxysuccinimide ester reactive group through a defined tetraethylene glycol spacer unit [3] [4]. The systematic nomenclature for this compound is N-succinimidyl 4,7,10,13-tetraoxatetradecanoate, reflecting its precise chemical structure and functional group arrangement [2] [7].
Table 1: Molecular Structure Components
Component | Chemical Formula | Molecular Weight (Da) | Role | Structural Features |
---|---|---|---|---|
Methyl Terminal Cap | CH₃O- | 31.03 | Terminal group termination | Hydrophobic methyl terminus |
Tetraethylene Glycol Spacer (PEG4) | -(CH₂CH₂O)₄- | 176.21 | Hydrophilic spacer | Flexible ethylene oxide chain |
NHS Leaving Group | -OSu | 115.09 | Amine-reactive group | Cyclic imide leaving group |
The N-hydroxysuccinimide ester moiety serves as the reactive functional group within the molecular architecture, facilitating covalent attachment to primary amines through nucleophilic acyl substitution mechanisms [9] [10] [11]. This cyclic imide structure, characterized by the formula (CH₂CO)₂NOH, exhibits optimal reactivity toward primary aliphatic amine groups under physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0 [11] [16]. The NHS ester functionality demonstrates selective reactivity patterns, where the carbonyl carbon undergoes nucleophilic attack by primary amines, resulting in tetrahedral intermediate formation followed by NHS elimination as a leaving group [9] [11].
Research investigations have established that NHS esters can undergo competing reactions with alternative nucleophiles including hydroxyl and sulfhydryl groups, though the resulting ester and thioester linkages exhibit reduced stability compared to the primary amide bonds formed with amines [9] [15]. Recent proteomics studies have revealed that NHS esters may participate in ring-opening reactions of the succinimide moiety under certain conditions, leading to N-succinamide derivative formation as a side reaction that varies depending on the specific lysine environment and nucleophile characteristics [15].
The tetraethylene glycol component constitutes the central structural element, providing a hydrophilic spacer of precisely four ethylene oxide units with the molecular formula C₈H₁₈O₅ [5]. This discrete-length polyethylene glycol segment imparts critical physicochemical properties including enhanced water solubility, reduced protein aggregation tendencies, and decreased immunogenicity to conjugated biomolecules [7] [23]. The PEG4 spacer adopts conformations characterized by significant chain flexibility, enabling rotational freedom around the carbon-oxygen bonds within the ethylene oxide repeating units [17] [19].
Molecular dynamics simulations and experimental studies have demonstrated that tetraethylene glycol chains exhibit enhanced flexibility compared to shorter oligomers while maintaining more defined conformational preferences than longer PEG chains [18] [19]. The four-unit PEG spacer provides an extended molecular length of approximately 16 angstroms when fully extended, facilitating optimal spacing between conjugated moieties in bioconjugation applications [23]. This specific chain length represents a compromise between achieving sufficient hydrophilicity and maintaining compact molecular dimensions for efficient bioconjugation reactions [17] [23].
The methoxy group (-OCH₃) functions as the terminal capping unit, providing chemical stability and influencing the overall immunogenic profile of the molecule [24] [25] [27]. This terminal methyl group exhibits hydrophobic characteristics that can significantly impact the recognition patterns of anti-PEG antibodies, with research demonstrating that methoxy-terminated PEG derivatives elicit higher antibody titers compared to hydroxyl-terminated alternatives [24] [27]. Structural crystallography studies have revealed that the methoxy terminus becomes buried within antibody binding pockets, forming van der Waals interactions with aromatic residues and contributing substantially to the binding affinity of anti-PEG antibodies [25].
The terminal methyl group represents only 0.15% of the total molecular weight for PEG derivatives, yet its presence dramatically influences immunological recognition patterns [27]. Comparative immunogenicity studies have shown that antibodies raised against methoxy-PEG conjugates exhibit significantly higher binding affinities for methoxy-terminated polymers compared to PEG diol variants, despite the minimal structural difference [27]. This terminal group effect demonstrates the critical importance of end-group chemistry in determining the biological behavior of PEG-based bioconjugation reagents [28].
m-PEG4-NHS ester demonstrates excellent solubility characteristics across both aqueous and organic solvent systems, a property attributed to the amphiphilic nature conferred by the tetraethylene glycol spacer [29] [32]. The compound exhibits ready solubility in water, enabling direct dissolution for bioconjugation applications in physiological buffer systems [29]. In organic media, the compound shows particularly favorable solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide, which are commonly employed for stock solution preparation [29] [32].
The enhanced aqueous solubility profile results from the hydrophilic ethylene oxide units within the PEG4 spacer, which facilitate hydrogen bonding interactions with water molecules [23] [26]. Stock solution preparation protocols typically utilize concentrations ranging from 1 to 50 millimolar in dimethyl sulfoxide or dimethylformamide, with these solutions remaining stable when stored under moisture-free conditions at -20°C [32]. The compound's solubility characteristics enable versatile application in both organic synthesis protocols and aqueous bioconjugation reactions [32].
Table 2: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 333.34 g/mol | [1] [2] [3] |
Molecular Formula | C₁₄H₂₃NO₈ | [1] [2] [3] |
Physical State (20°C) | Liquid | [2] |
Storage Temperature | Frozen (<0°C) | [2] |
Flash Point | 215°C | [2] |
Appearance | Colorless to light yellow clear liquid | [2] |
Solubility in Water | Readily soluble | [29] |
Solubility in DMSO | Readily soluble | [29] [32] |
Solubility in DMF | Readily soluble | [29] [32] |
NHS Ester Half-life (pH 7.0, 0°C) | 4-5 hours | [11] [41] |
NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes | [11] [41] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of m-PEG4-NHS ester, with characteristic chemical shift patterns enabling identification of each molecular component [33]. Proton NMR analysis in deuterated chloroform reveals distinctive signals at δ 3.5-3.7 ppm corresponding to the methylene protons within the PEG4 spacer unit, appearing as a complex multiplet due to the overlapping ethylene oxide environments [33]. The NHS succinimide ring protons exhibit characteristic signals at δ 2.8 ppm, while the terminal methoxy group produces a singlet at δ 3.8 ppm [33].
Infrared spectroscopy analysis demonstrates the presence of the characteristic carbonyl stretch at 1718 cm⁻¹, indicative of the NHS ester functionality [33]. This spectroscopic signature serves as a diagnostic tool for confirming successful synthesis and monitoring potential hydrolysis reactions during storage [33]. Ultraviolet-visible spectroscopy proves valuable for quantitative analysis of NHS ester hydrolysis, as the NHS byproduct exhibits absorption characteristics in the 260-280 nm range, enabling kinetic studies of ester stability under various pH and temperature conditions [11].
Table 3: Spectroscopic Characteristics
Technique | Chemical Shift/Wavelength | Assignment | Solvent/Conditions | Reference |
---|---|---|---|---|
¹H NMR | δ 3.5-3.7 ppm | PEG methylene protons | CDCl₃ | [33] |
¹H NMR | δ 2.8 ppm | NHS succinimide protons | CDCl₃ | [33] |
¹H NMR | δ 3.8 ppm | Methyl group protons | CDCl₃ | [33] |
IR Spectroscopy | 1718 cm⁻¹ | C=O stretch (ester) | CH₂Cl₂ | [33] |
UV-Vis | 260-280 nm | NHS hydrolysis byproduct | Aqueous | [11] |
The stability profile of m-PEG4-NHS ester demonstrates significant dependence on environmental conditions, particularly temperature, pH, and moisture exposure [2] [11] [41]. Under optimal storage conditions at temperatures below 0°C with desiccant protection, the compound maintains structural integrity for extended periods [2] [43]. The NHS ester functionality represents the most labile component, exhibiting hydrolysis kinetics that follow predictable patterns based on pH and temperature parameters [11] [41].
Hydrolysis kinetic studies have established that the NHS ester half-life ranges from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [11] [41]. These stability parameters demonstrate the critical importance of pH control and temperature management during bioconjugation procedures [32] [41]. The compound exhibits enhanced stability in anhydrous organic solvents, with stock solutions in dimethyl sulfoxide or dimethylformamide remaining reactive for months when stored under inert atmosphere at -20°C [32].
Storage protocols recommend equilibrating reagent containers to room temperature prior to opening to prevent moisture condensation, and immediate reconstitution of aliquots to minimize exposure time to ambient conditions [29] [32]. The moisture sensitivity of the NHS ester functionality necessitates strict adherence to desiccated storage conditions, as water exposure accelerates hydrolysis reactions that diminish conjugation efficiency [32] [43].
The tetraethylene glycol chain length within m-PEG4-NHS ester significantly influences the compound's physical and biological properties compared to alternative PEG chain lengths [17] [34] [35]. Research examining PEG chain length effects on mechanical properties demonstrates that four ethylene oxide units provide moderate flexibility characteristics, exhibiting reduced chain mobility compared to longer PEG variants while maintaining superior flexibility relative to shorter oligomers [34] [35]. Rheological studies indicate that PEG4 chains demonstrate storage and loss moduli values that reflect intermediate viscoelastic behavior, positioning this chain length optimally for bioconjugation applications requiring balance between flexibility and structural definition [34].
Comparative studies across different PEG chain lengths reveal that tetraethylene glycol provides optimal circulation characteristics for biomedical applications, avoiding the rapid clearance associated with shorter chains while preventing the immunogenic responses often observed with longer PEG derivatives [36] [42]. The four-unit PEG length demonstrates enhanced performance in biosensor applications, with electrochemical studies showing that PEG4 spacers provide efficient anti-fouling properties while maintaining accessible target recognition compared to both shorter and longer PEG alternatives [17].
Thermal analysis reveals that PEG4 chains exhibit distinct melting behavior and crystallinity patterns that influence the overall stability and handling characteristics of the compound [34]. The intermediate chain length provides sufficient hydrophilicity to ensure aqueous compatibility while maintaining compact molecular dimensions that facilitate predictable reaction stoichiometry in bioconjugation applications [17] [26].
Table 4: Structure-Property Relationships
Structural Parameter | Property Effect | Comparison/Impact | Reference |
---|---|---|---|
PEG Chain Length (4 units) | Moderate flexibility and solubility | Less flexible than longer PEG chains | [17] [23] |
Methyl Terminal Group | Reduced immunogenicity vs backbone | More immunogenic than hydroxyl terminus | [24] [27] |
NHS Ester Group | Amine reactivity and hydrolysis susceptibility | pH and temperature dependent stability | [9] [11] |
Overall Molecular Size | Compact structure with defined length | ~16 Angstroms extended length | [23] |
Hydrophilic-Hydrophobic Balance | Enhanced aqueous solubility | Facilitates bioconjugation applications | [7] [32] |
The methoxy terminal group significantly modulates the reactivity profile and biological recognition characteristics of m-PEG4-NHS ester compared to alternative terminal group chemistries [24] [27] [37]. Comparative studies demonstrate that methyl-terminated PEG derivatives exhibit distinct immunological recognition patterns, with the hydrophobic methoxy group contributing to enhanced antibody binding affinity through van der Waals interactions within antibody binding pockets [25] [27]. This terminal group effect influences both the pharmacokinetic behavior and potential immunogenic responses of PEG-conjugated therapeutic molecules [24].
The terminal methoxy group impacts the overall hydrophilic-hydrophobic balance of the molecule, influencing self-assembly behavior and interaction patterns with biological membranes and proteins [37] [39]. Research examining end-group effects on hydrogel properties reveals that methoxy termination contributes to enhanced cross-linking efficiency and altered mechanical properties compared to hydroxyl or carboxyl-terminated alternatives [37]. The specific chemistry of the terminal group affects micellar formation behavior and aggregate size in aqueous solutions, ultimately influencing the performance characteristics in bioconjugation applications [37].